1-Naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea
Description
1-Naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring and a trifluoromethoxyphenyl group connected through a urea linkage
Properties
IUPAC Name |
1-naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)25-14-10-8-13(9-11-14)22-17(24)23-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTBEHIIVXPPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of 1-naphthylamine with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
1-Naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential in treating conditions such as inflammation and neurodegenerative diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of soluble epoxide hydrolase (sEH), which plays a role in the metabolism of lipid signaling molecules. By inhibiting sEH, the compound modulates inflammation and provides neuroprotection. The pathways involved include the reduction of pro-inflammatory diols and the increase of anti-inflammatory epoxides.
Comparison with Similar Compounds
1-Naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea can be compared with other similar compounds, such as:
- 1-Naphthalen-1-yl-3-[4-phenoxyphenyl]urea
- 1-Naphthalen-2-yl-3-[3-trifluoromethylphenyl]urea
- 1-Naphthalen-1-yl-3-[4-nitrophenyl]urea These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activity. The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
